molecular formula C13H14N2O2 B12803193 3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione CAS No. 82562-30-9

3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione

Cat. No.: B12803193
CAS No.: 82562-30-9
M. Wt: 230.26 g/mol
InChI Key: VSOJELGDIBHFIY-UHFFFAOYSA-N
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Description

3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione is a heterocyclic compound with a complex structure that includes a quinazoline core fused with a pyrrolo ring. This compound is known for its potential biological activities and has been the subject of various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione typically involves the reaction of 2-(methylamino)benzamide with levulinic acid. The reaction proceeds through a series of steps, including cyclization and condensation, to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrrolo or quinazoline rings .

Scientific Research Applications

3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as anti-inflammatory or antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione is unique due to its specific structural features, including the dimethyl substitution and the fusion of the pyrrolo and quinazoline rings. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

CAS No.

82562-30-9

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3a,4-dimethyl-2,3-dihydropyrrolo[2,1-b]quinazoline-1,9-dione

InChI

InChI=1S/C13H14N2O2/c1-13-8-7-11(16)15(13)12(17)9-5-3-4-6-10(9)14(13)2/h3-6H,7-8H2,1-2H3

InChI Key

VSOJELGDIBHFIY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)N1C(=O)C3=CC=CC=C3N2C

Origin of Product

United States

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